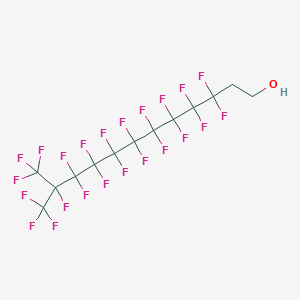

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecan-1-ol

Description

This compound is a highly fluorinated alcohol with the molecular formula $ \text{C}{12}\text{H}{7}\text{F}{23}\text{O} $, featuring 20 fluorine atoms in the "icosafluoro" chain and an additional trifluoromethyl (-CF$3$) group at position 11. Its molecular weight is approximately 613.0 g/mol (calculated from m/z 612.9882 in mass spectrometry) . It belongs to the per- and polyfluoroalkyl substances (PFAS) class, known for environmental persistence and bioaccumulation. It has been detected in biota, such as greater flamingo blood, using liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) .

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5F23O/c14-3(15,1-2-37)5(17,18)7(21,22)9(25,26)11(29,30)10(27,28)8(23,24)6(19,20)4(16,12(31,32)33)13(34,35)36/h37H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYNROSMUVBVKIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5F23O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30896337 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30896337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194427-39-9 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30896337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecan-1-ol typically involves the following steps:

Alcohol Formation: The final step involves the conversion of a precursor compound into the desired alcohol through reduction or hydrolysis reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, followed by purification steps to isolate the desired product. The use of specialized equipment and safety measures is crucial due to the reactivity of fluorine gas and the potential hazards associated with fluorination reactions.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of perfluorinated carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the alcohol group into other functional groups, such as aldehydes or hydrocarbons.

Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogenating agents like chlorine (Cl2) or bromine (Br2).

Major Products:

Oxidation Products: Perfluorinated carboxylic acids.

Reduction Products: Perfluorinated hydrocarbons or aldehydes.

Substitution Products: Halogenated derivatives or other functionalized compounds.

Scientific Research Applications

Chemistry:

Surface Treatments: The compound is used to create hydrophobic and oleophobic surfaces, enhancing water and oil repellency.

Coatings: It is utilized in the formulation of coatings that provide chemical resistance and durability.

Biology and Medicine:

Drug Delivery: The compound’s stability and hydrophobic nature make it a potential candidate for drug delivery systems, particularly for hydrophobic drugs.

Biocompatibility: Research is ongoing to explore its biocompatibility and potential use in medical devices.

Industry:

Electronics: Used in the production of electronic components that require high chemical resistance and stability.

Textiles: Applied in textile treatments to impart water and stain resistance.

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecan-1-ol is primarily based on its fluorinated structure. The presence of multiple fluorine atoms creates a highly stable and inert molecule that resists chemical reactions. This stability is due to the strong carbon-fluorine bonds, which are among the strongest in organic chemistry. The compound’s hydrophobicity and oleophobicity are attributed to the fluorine atoms, which repel water and oil molecules, making it useful in surface treatments and coatings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical-Chemical Properties

The compound’s unique trifluoromethyl branch distinguishes it from linear perfluoroalkyl alcohols. Key comparisons include:

Table 1: Structural and Physical-Chemical Comparison

Key Observations:

- Branching vs.

- Fluorine Content : Higher fluorine count (23 vs. 17–21 in others) enhances chemical stability and surface-active properties but may exacerbate environmental persistence .

- Derivatives : Methacrylate derivatives (e.g., CAS 74256-14-7) demonstrate industrial utility in fluoropolymer synthesis, leveraging the parent compound’s hydrophobicity .

Analytical and Environmental Behavior

- Chromatographic Elution : The target compound elutes at 1.30 min (m/z 612.9882) in LC-QTOF-MS, close to other PFAS (e.g., 1.28–1.36 min), complicating identification due to shared fragment ions (e.g., m/z 141.0167) .

- Degradation Resistance: The trifluoromethyl group may hinder microbial degradation compared to linear perfluoroalkanols like 3-(perfluorooctyl)propan-1-ol .

Bioactivity and Toxicity

- Structural-Activity Relationships (SAR): Computational similarity metrics (e.g., Tanimoto index) suggest low similarity to non-fluorinated alcohols but high similarity to branched PFAS. This correlates with shared protein targets in bioactivity studies .

Industrial and Regulatory Context

- Applications : Used in specialty polymers and surfactants; derivatives like the methacrylate form are regulated under Toyota Manufacturing Standard TMR SAS0126n for controlled use .

- Regulatory Status: Not yet listed under major PFAS regulations (e.g., EU REACH), but its environmental detection warrants monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.